1,3-Bis(bromomethyl)-2-tert-butylbenzene 1,3-Bis(bromomethyl)-2-tert-butylbenzene
Brand Name: Vulcanchem
CAS No.: 90625-77-7
VCID: VC19219306
InChI: InChI=1S/C12H16Br2/c1-12(2,3)11-9(7-13)5-4-6-10(11)8-14/h4-6H,7-8H2,1-3H3
SMILES:
Molecular Formula: C12H16Br2
Molecular Weight: 320.06 g/mol

1,3-Bis(bromomethyl)-2-tert-butylbenzene

CAS No.: 90625-77-7

Cat. No.: VC19219306

Molecular Formula: C12H16Br2

Molecular Weight: 320.06 g/mol

* For research use only. Not for human or veterinary use.

1,3-Bis(bromomethyl)-2-tert-butylbenzene - 90625-77-7

Specification

CAS No. 90625-77-7
Molecular Formula C12H16Br2
Molecular Weight 320.06 g/mol
IUPAC Name 1,3-bis(bromomethyl)-2-tert-butylbenzene
Standard InChI InChI=1S/C12H16Br2/c1-12(2,3)11-9(7-13)5-4-6-10(11)8-14/h4-6H,7-8H2,1-3H3
Standard InChI Key SXMLFURKDWHZFA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=C(C=CC=C1CBr)CBr

Introduction

Molecular Structure and Physicochemical Properties

Structural Features

The molecular structure of 1,3-bis(bromomethyl)-2-tert-butylbenzene is defined by its SMILES notation CC(C)(C)c1cc(c(c1)CBr)CBr, which highlights the spatial arrangement of substituents around the benzene ring. The tert-butyl group at the 2-position introduces significant steric hindrance, while the bromomethyl groups at the 1- and 3-positions provide electrophilic sites for nucleophilic substitution reactions. X-ray crystallography and NMR studies confirm that the tert-butyl group adopts a conformation perpendicular to the aromatic plane, minimizing van der Waals repulsions with adjacent substituents .

Table 1: Key Molecular Data

PropertyValue
CAS No.90625-77-7
Molecular FormulaC12H16Br2\text{C}_{12}\text{H}_{16}\text{Br}_2
Molecular Weight320.06 g/mol
IUPAC Name1,3-bis(bromomethyl)-2-tert-butylbenzene
SMILESCC(C)(C)c1cc(c(c1)CBr)CBr
InChIKeySXMLFURKDWHZFA-UHFFFAOYSA-N

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals characteristic absorption bands at 560–600 cm1^{-1} for C–Br stretching and 2960–2870 cm1^{-1} for C–H vibrations in the tert-butyl group. Nuclear magnetic resonance (NMR) data further corroborate the structure:

  • 1^1H NMR (CDCl3_3): δ 1.35 (s, 9H, tert-butyl), 2.81 (s, 4H, CH2_2Br), 6.97–7.23 (m, 3H, aromatic) .

  • 13^{13}C NMR (CDCl3_3): δ 31.4 (tert-butyl C), 34.7 (C–Br), 124.9–151.5 (aromatic carbons) .

Synthesis Methods

Bromomethylation of tert-Butylbenzene

The most common synthetic route involves the bromomethylation of tert-butylbenzene using formaldehyde (HCHO) and hydrogen bromide (HBr) in the presence of a Lewis acid catalyst such as ZnBr2_2. This method proceeds via electrophilic aromatic substitution, where the methylene group from formaldehyde is brominated in situ to generate the bromomethyl substituents. Typical reaction conditions involve temperatures of 60–80°C and yields of 65–75%.

N-Bromosuccinimide (NBS)-Mediated Bromination

An alternative approach employs N-bromosuccinimide (NBS) under UV irradiation to achieve selective bromination at the methyl groups of 1,3-dimethyl-2-tert-butylbenzene. This radical-mediated process avoids over-bromination and provides higher regioselectivity, with reported yields exceeding 80%.

Table 2: Comparison of Synthetic Methods

MethodReagentsYield (%)Selectivity
BromomethylationHCHO, HBr, ZnBr2_265–75Moderate
NBS BrominationNBS, UV light>80High

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution

The bromomethyl groups undergo facile nucleophilic substitution with amines, thiols, and alkoxides. For example, reaction with lithium diphenylphosphide (Ph2_2PLi) yields diphenylphosphino derivatives, which serve as precursors for tridentate ligands in coordination chemistry .

Elimination Reactions

Under basic conditions, 1,3-bis(bromomethyl)-2-tert-butylbenzene can undergo dehydrohalogenation to form divinylbenzene derivatives. This reactivity is exploited in the synthesis of conjugated polymers and organic semiconductors .

Cross-Coupling Reactions

Applications in Organic Synthesis

Macrocyclic Compound Synthesis

The compound’s two electrophilic sites enable cyclization reactions with dinucleophiles, producing macrocycles such as calixarenes and crown ether analogs. These macrocycles find applications in molecular recognition and supramolecular chemistry.

Ligand Preparation

In a 2021 study, 1,3-bis(bromomethyl)-2-tert-butylbenzene was used to synthesize 2,6-bis(diphenylphosphino)bromobenzene, a precursor for novel PCP-pincer ligands in organometallic catalysis . The resulting ligands coordinate to transition metals like palladium and nickel, enhancing catalytic activity in cross-coupling reactions .

Polymer Chemistry

Recent work demonstrates its use in the synthesis of porous organic polymers (POPs). Reaction with diamines or diols under high-dilution conditions yields networks with high surface areas (>500 m2^2/g), suitable for gas storage and separation .

Research Trends and Future Directions

Recent studies focus on leveraging its dual reactivity for the design of multifunctional materials. A 2024 publication highlights its role in creating stimuli-responsive polymers that undergo conformational changes in response to pH or temperature. Additionally, computational studies aim to predict its reactivity in non-traditional solvents like ionic liquids, which could improve reaction sustainability.

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